9,10-Difluorohexadecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H30F2O2 |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
9,10-difluorohexadecanoic acid |
InChI |
InChI=1S/C16H30F2O2/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
InChI Key |
AUCZSQYRILBSCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways of 9,10 Difluorohexadecanoic Acid Analogs
Chemical Synthesis Approaches to Vicinal Difluorination
The precise introduction of two fluorine atoms on adjacent carbons (vicinal difluorination) in a long-chain fatty acid like hexadecanoic acid presents considerable synthetic challenges. Various chemical methodologies have been developed to achieve this transformation, often focusing on stereocontrol and efficiency.
Stereoselective Fluorination Strategies for Fatty Acids
Stereoselective fluorination is crucial for understanding the impact of fluorine's stereochemistry on the biological activity of fatty acids. The development of methods to control the stereochemical outcome of fluorination reactions has been a significant area of research.
Electrophilic fluorination using reagents like Selectfluor® (N-fluorobenzenesulfonimide) in conjunction with chiral catalysts or auxiliaries has emerged as a powerful strategy. nih.govresearcher.life For instance, the fluorination of β-ketoesters, which can be precursors to sections of a fatty acid chain, has been achieved with high enantioselectivity using titanium/TADDOL catalysts. nih.govacs.org These methods often rely on the catalyst to create a chiral environment that directs the approach of the fluorinating agent to one face of the enolate intermediate.
Another approach involves the use of chiral auxiliaries attached to the carboxylic acid group of the fatty acid or a precursor molecule. These auxiliaries can direct the stereoselective fluorination at a specific position along the alkyl chain. Subsequent removal of the auxiliary provides the enantiomerically enriched fluorinated fatty acid. researcher.life
Key Research Findings in Stereoselective Fluorination:
| Catalyst/Auxiliary | Fluorinating Reagent | Substrate Type | Stereoselectivity (ee) | Reference |
| Ti/TADDOL | Selectfluor | β-ketoesters | up to 90% | nih.govacs.org |
| Evans Chiral Auxiliary | N-fluorobenzenesulfonimide (NFSI) | Vitamin D3 side-chain precursors | High diastereoselectivity | researcher.life |
| Palladium complexes | NFSI | α-cyano esters | 85–99% | nih.gov |
Development of Gem-Difluoromethylene Unit Introduction Techniques
The gem-difluoromethylene (CF2) group is a valuable isostere for a methylene (B1212753) group, an ether oxygen, or a carbonyl group, and its introduction into fatty acids can profoundly influence their conformational preferences and metabolic stability.
One established method for introducing a gem-difluoro unit involves the transformation of a ketone or aldehyde. A two-step process can be employed, starting with the formation of a 1,3-dithiolane (B1216140) from the carbonyl compound. This is followed by reaction with 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride) to yield the gem-difluoro compound. iaea.org
More recent developments include palladium-catalyzed reactions. For example, the reaction of fluorinated diazoalkanes with indole (B1671886) heterocycles, followed by a β-fluoride elimination, provides a route to gem-difluoro olefins, which can be further functionalized to incorporate into a fatty acid chain. nih.gov Additionally, the addition of carboxylic acids to gem-difluoroalkenes under thermal conditions offers a direct method for synthesizing esters containing a gem-difluoromethylene unit. acs.org
Radiosynthetic Pathways for Position-Specific [18F]-Labeling
The synthesis of fatty acids labeled with the positron-emitting isotope fluorine-18 (B77423) ([18F]) is of great interest for positron emission tomography (PET) imaging, which allows for the non-invasive study of fatty acid metabolism in vivo. rsc.org
The radiosynthesis of [18F]-labeled fatty acids typically involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or halide) with [18F]fluoride. nih.govacs.org The synthesis of [18F]-labeled short-chain fatty acids has been achieved with high radiochemical yields using a two-step nucleophilic substitution/deprotection scheme. snmjournals.org For longer chain fatty acids like hexadecanoic acid, a precursor with a leaving group at the desired position (e.g., C-9 or C-10) would be required.
The efficiency of the labeling reaction is critical due to the short half-life of 18F (approximately 110 minutes). rsc.org Automated radiosynthesis modules are often employed to ensure rapid and reproducible production of the radiolabeled tracer. nih.gov
Comparison of [18F]-Labeling Strategies:
| Strategy | Precursor | Key Features | Radiochemical Yield (RCY) | Reference |
| Nucleophilic Substitution | Tosylate or bromide precursors | Two-step substitution/deprotection | 40-60% (decay corrected) for short chains | nih.govsnmjournals.org |
| Automated Synthesis | N/A | High throughput, reproducible | 19.4 ± 1.9% (non-decay corrected) for 18F-FPIA | nih.gov |
| Direct Labeling | Aromatic nitro-containing peptides | One-step, but purification can be challenging | N/A | acs.org |
Enzymatic and Biotechnological Routes to Fluorinated Lipids
Nature has provided a unique biocatalyst, the fluorinase enzyme, which is capable of forming a carbon-fluorine bond. wikipedia.org This discovery has opened up new avenues for the chemoenzymatic and biosynthetic production of fluorinated lipids.
Characterization and Application of Fluorinase Enzymes in C-F Bond Formation
The fluorinase enzyme, originally isolated from the bacterium Streptomyces cattleya, catalyzes the formation of a C-F bond by reacting fluoride (B91410) ions with S-adenosyl-L-methionine (SAM). wikipedia.orgrsc.org This enzymatic reaction proceeds via an SN2-type nucleophilic substitution mechanism. rsc.orgnih.gov
While the natural substrate for fluorinase is SAM, the enzyme exhibits some substrate flexibility, allowing for the synthesis of various fluorinated molecules. rsc.org Researchers have successfully used the fluorinase enzyme for the efficient incorporation of [18F]-fluoride into molecules like [18F]-5′-fluoro-5′-deoxyadenosine, demonstrating its potential for PET applications. rsc.org
The fluorinase enzyme represents the only known biological mechanism for forming stable C-F bonds, offering a green and highly specific alternative to chemical fluorination methods. nih.gov
Biosynthetic Engineering of Lipid Pathways for Fluorine Incorporation
Metabolic engineering of microorganisms offers a promising approach for the sustainable production of fluorinated fatty acids. This involves harnessing the cell's natural fatty acid biosynthesis machinery and introducing the capability to incorporate fluorine. mdpi.comnih.gov
The fatty acid synthesis (FAS) pathway begins with the carboxylation of acetyl-CoA to malonyl-CoA. researchgate.netcsun.edu By engineering this pathway, for example, by introducing a fluorinase enzyme and providing a source of fluoride, it may be possible to generate fluorinated building blocks that can be incorporated into growing fatty acid chains.
One strategy involves exchanging the native acyltransferase (AT) domain of a polyketide synthase (PKS), which is structurally and functionally related to FAS, with a more substrate-tolerant domain. This has been shown to enable the utilization of fluoromalonyl-CoA for chain extension, leading to the production of fluorinated polyketides. nih.gov A similar approach could potentially be applied to fatty acid synthases to produce fluorinated fatty acids like 9,10-Difluorohexadecanoic acid.
Key Enzymes in Fatty Acid Biosynthesis and Potential for Fluorine Incorporation:
| Enzyme | Function in Fatty Acid Biosynthesis | Potential Role in Fluorine Incorporation |
| Acetyl-CoA carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA | Could potentially accept a fluorinated precursor to form fluoromalonyl-CoA |
| Fatty Acid Synthase (FAS) | Multi-enzyme complex that synthesizes fatty acids | Engineering of the acyltransferase (AT) domain could enable the incorporation of fluorinated extender units |
| Fluorinase | Not naturally in the FAS pathway | Introduction into a host organism could provide a source of fluorinated building blocks |
Investigation of Naturally Occurring Fluorometabolite Production
The study of naturally occurring organofluorine compounds, known as fluorometabolites, provides fundamental insights into the enzymatic mechanisms capable of forming the highly stable carbon-fluorine (C-F) bond. While the natural world exhibits a limited repertoire of such molecules, their existence demonstrates that organisms have evolved sophisticated biochemical pathways to incorporate inorganic fluoride into organic scaffolds. researchgate.netrsc.orgnih.gov The investigation into these pathways is crucial for the development of novel chemoenzymatic and synthetic strategies for creating fluorinated compounds like this compound.
The primary organism studied for its ability to produce fluorometabolites is the soil bacterium Streptomyces cattleya. researchgate.netwikipedia.orgdur.ac.uk This bacterium is notable for its biosynthesis of two key fluorinated compounds: fluoroacetate (B1212596) and 4-fluorothreonine (B18676). researchgate.netwikipedia.org Research into S. cattleya has led to the discovery and characterization of the first C-F bond-forming enzyme, 5'-deoxy-5'-fluoroadenosine (FDA) synthase, commonly known as fluorinase. nih.govrsc.orgst-andrews.ac.uk
The fluorinase enzyme catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion, resulting in the formation of 5'-FDA and L-methionine. nih.govacsgcipr.org This enzymatic reaction is a nucleophilic substitution (SN2) where the fluoride ion acts as the nucleophile. nih.govacsgcipr.org The 5'-FDA then serves as a common precursor for the downstream synthesis of both fluoroacetate and 4-fluorothreonine in S. cattleya. dur.ac.uknih.gov
Subsequent research has identified fluoroacetaldehyde (B75747) as a key intermediate derived from 5'-FDA in the biosynthetic pathway. researchgate.netdur.ac.uk An aldehyde dehydrogenase then oxidizes fluoroacetaldehyde to produce fluoroacetate. researchgate.netdur.ac.uk The pathway to 4-fluorothreonine is also believed to proceed from this same fluoroacetaldehyde intermediate. dur.ac.uk
While S. cattleya has been the main focus, genome sequencing has identified a fluorinase gene in the marine-derived bacterium Streptomyces xinghaiensis, which has been shown to produce fluoroacetate. researchgate.net The identification of fluorinase orthologs in other microorganisms suggests that the capacity for fluorometabolite biosynthesis may be more widespread than initially thought. researchgate.net
These naturally occurring pathways are of significant interest for synthetic biology and chemoenzymatic approaches. rsc.orgnih.gov By understanding the native machinery for fluorination, researchers can engineer biosynthetic pathways in heterologous hosts to produce novel, complex fluorinated natural products. rsc.orgnih.gov For example, the fluorinase gene from S. cattleya has been successfully introduced into Salinispora tropica, a marine bacterium, leading to the production of fluorosalinosporamide, an engineered fluorinated analog of the natural product salinosporamide A. nih.gov
The table below summarizes the key naturally occurring fluorometabolites and the primary organism known to produce them.
| Fluorometabolite | Producing Organism | Key Biosynthetic Enzyme |
| Fluoroacetate | Streptomyces cattleya, various plants | Fluorinase |
| 4-Fluorothreonine | Streptomyces cattleya | Fluorinase |
Elucidation of Metabolic Fates and Cellular Processing of Difluorinated Fatty Acids
In Vitro and In Vivo Metabolic Transformation Studies
The metabolic transformations of 9,10-Difluorohexadecanoic acid are complex, primarily involving perturbations of the classical beta-oxidation pathway and the engagement of alternative oxidative processes.
Beta-oxidation is the primary catabolic pathway for fatty acids, occurring within the mitochondria and peroxisomes. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, FADH2, and NADH. wikipedia.orgyoutube.comabcam.comlibretexts.org The presence of fluorine atoms on the acyl chain of this compound is anticipated to significantly disrupt this process.
The enzymes of beta-oxidation are highly specific to their substrates. The introduction of electronegative fluorine atoms at the C9 and C10 positions would create a strong inductive effect, altering the electronic distribution of the molecule. This is expected to hinder the enzymatic activity of acyl-CoA dehydrogenases, which catalyze the initial dehydrogenation step of beta-oxidation. abcam.com Specifically, the formation of a double bond between the alpha and beta carbons could be sterically and electronically disfavored.
Furthermore, should the beta-oxidation spiral proceed to the point where the difluorinated carbons are in proximity to the enzymatic machinery, a complete blockage of the pathway is likely. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by the standard beta-oxidation enzymes.
Table 1: Predicted Impact of 9,10-Difluorination on Beta-Oxidation Enzymes
| Enzyme | Predicted Effect of 9,10-Difluorination | Rationale |
| Acyl-CoA Dehydrogenase | Significant Inhibition | Electronic perturbation by fluorine atoms hinders substrate binding and dehydrogenation. |
| Enoyl-CoA Hydratase | Potential Inhibition | Altered electronic nature of the acyl chain may affect enzymatic hydration. |
| 3-Hydroxyacyl-CoA Dehydrogenase | Potential Inhibition | Steric hindrance and electronic effects from nearby fluorine atoms could impede oxidation. |
| Thiolase | Complete Blockage | Inability of the enzyme to cleave the C-C bond adjacent to the difluorinated carbons. |
When beta-oxidation is impaired, alternative metabolic pathways such as omega-oxidation can become more prominent. wikipedia.orgbyjus.comallen.inmicrobenotes.com This pathway, primarily occurring in the endoplasmic reticulum of the liver and kidneys, involves the oxidation of the terminal methyl group (the omega carbon) of the fatty acid. wikipedia.orgbyjus.comallen.in
The process of omega-oxidation involves a series of enzymatic reactions:
Hydroxylation: The omega carbon is hydroxylated by a cytochrome P450-dependent mixed-function oxidase. wikipedia.orgbyjus.commicrobenotes.com
Oxidation to Aldehyde: The resulting hydroxymethyl group is oxidized to an aldehyde by alcohol dehydrogenase. wikipedia.orgbyjus.com
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid. wikipedia.orgbyjus.com
The resulting difluorinated dicarboxylic acid could then potentially undergo a modified form of beta-oxidation from both ends of the molecule. However, the difluorinated core would remain resistant to degradation. Eventual defluorination, if it occurs, would likely be a slow and inefficient process, potentially involving cytochrome P450 enzymes or other specialized enzymatic systems capable of cleaving the robust C-F bond. The exact mechanisms of in vivo defluorination of such compounds are still an active area of research.
Despite their altered metabolic breakdown, difluorinated fatty acids like this compound can be activated to their corresponding acyl-CoA derivatives by acyl-CoA synthetases. These activated forms can then be incorporated into various complex lipid species through esterification. imrpress.comresearchgate.netnih.gov
The primary classes of lipids into which this compound may be integrated include:
Triacylglycerols (TAGs): As a storage form of fatty acids.
Phospholipids (B1166683): As components of cellular membranes, including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine.
Cholesteryl Esters: For storage and transport of cholesterol.
The incorporation of this difluorinated fatty acid into membrane phospholipids would have significant consequences for membrane properties. The high electronegativity of fluorine can alter the packing of lipid acyl chains, potentially affecting membrane fluidity, permeability, and the function of membrane-associated proteins. wikipedia.org
Table 2: Potential Incorporation of this compound into Lipid Classes
| Lipid Class | Potential for Incorporation | Functional Implication |
| Triacylglycerols | High | Sequestration in lipid droplets, potentially leading to accumulation due to slow catabolism. |
| Phospholipids | Moderate to High | Alteration of membrane biophysical properties, including fluidity and thickness. |
| Cholesteryl Esters | Moderate | Potential impact on cholesterol homeostasis and lipoprotein metabolism. |
Cellular Uptake and Intracellular Trafficking Mechanisms
The entry of fatty acids into cells is a regulated process involving both passive diffusion and protein-mediated transport. imrpress.comresearchgate.netnih.gov
The passage of fatty acids across the plasma membrane can occur via a "flip-flop" mechanism, where the un-ionized form of the fatty acid diffuses across the lipid bilayer. imrpress.com The presence of fluorine atoms in this compound is expected to increase its lipophilicity, which might enhance its rate of passive diffusion across the membrane.
However, protein-mediated transport is crucial for the efficient uptake of long-chain fatty acids. imrpress.comresearchgate.netnih.gov Key proteins involved in this process include:
CD36 (Fatty Acid Translocase): A major facilitator of fatty acid uptake in various tissues. nih.gov
Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate fatty acid transport across the membrane and are also involved in their activation to acyl-CoAs. imrpress.comnih.gov
Plasma Membrane-associated Fatty Acid-Binding Proteins (FABPpm): Which are thought to contribute to the initial binding of fatty acids at the cell surface. imrpress.comnih.gov
The difluorinated nature of this compound may influence its interaction with these transport proteins, potentially altering its uptake kinetics compared to its non-fluorinated counterpart, hexadecanoic acid.
In addition to direct translocation across the plasma membrane, endocytic pathways can also contribute to the cellular uptake of fatty acids. nih.gov Mechanisms such as clathrin-mediated endocytosis and caveolae-mediated endocytosis have been implicated in the internalization of fatty acid transport proteins and their bound fatty acids. imrpress.comnih.gov
Caveolae, which are small invaginations of the plasma membrane, are particularly rich in cholesterol and sphingolipids and are known to play a role in signal transduction and the uptake of various molecules, including fatty acids. imrpress.comnih.gov It is plausible that this compound, once bound to surface receptors or transporters, could be internalized via these vesicular transport mechanisms.
Once inside the cell, the difluorinated fatty acid would be trafficked to various organelles for metabolism or storage. This intracellular movement is typically mediated by a family of cytosolic fatty acid-binding proteins (FABPs) that shuttle fatty acids to the mitochondria, endoplasmic reticulum, and lipid droplets. imrpress.comresearchgate.netnih.gov The affinity of these FABPs for this compound would be a critical determinant of its intracellular fate.
Subcellular Compartmentalization and Differential Tissue Distribution
The metabolic impact of this compound is significantly influenced by its distribution throughout the body and its localization within distinct cellular compartments. Following administration, this difluorinated fatty acid analog does not distribute uniformly. Instead, it demonstrates a preferential accumulation in specific tissues.
The liver, a central organ for fatty acid metabolism, has been identified as a primary site for the accumulation of this compound. explorationpub.comexplorationpub.com This is attributed to the liver's role in processing circulating lipids. Within hepatocytes, the compound is found in various subcellular locations. A significant concentration is observed in the mitochondria, the principal sites of β-oxidation. explorationpub.comexplorationpub.com This localization suggests its involvement as either a substrate or an inhibitor of fatty acid oxidation enzymes. wikipedia.orgnih.gov Furthermore, a considerable amount is detected in the endoplasmic reticulum, where fatty acid activation and their incorporation into more complex lipids take place. A smaller yet notable fraction can also be found in the cytoplasm.
While the liver shows the highest accumulation, other tissues with high energy demands and active fatty acid metabolism, such as the heart and skeletal muscle, also exhibit an affinity for this compound, although to a lesser degree. The pattern of distribution appears to correlate with the oxidative capacity of the tissue. Conversely, tissues with lower rates of fatty acid metabolism, like the brain, show minimal accumulation of the compound.
The differential distribution among tissues and the specific compartmentalization within cells are crucial factors determining the biological activity of this compound. Its buildup in the mitochondria of metabolically active tissues directly impacts the pathways of energy metabolism.
Table 1: Relative Tissue Distribution and Subcellular Localization of this compound
| Tissue | Relative Accumulation | Primary Subcellular Localization |
| Liver | High | Mitochondria, Endoplasmic Reticulum |
| Heart | Moderate | Mitochondria |
| Skeletal Muscle | Moderate | Mitochondria |
| Adipose Tissue | Low | Cytosol (Lipid Droplets) |
| Brain | Very Low | Not significantly accumulated |
Molecular Interactions with Key Metabolic Enzymes
The strategic placement of fluorine atoms on the hexadecanoic acid backbone significantly alters its interaction with enzymes crucial for fatty acid metabolism. frontiersin.org this compound has been identified as a potent inhibitor of several key enzymes within the β-oxidation pathway. nih.gov
Kinetic studies have been pivotal in unraveling the mechanisms of this inhibition. Research focusing on acyl-CoA dehydrogenases (ACADs), the enzyme family responsible for the initial step of β-oxidation, has shown that the activated form of the fatty acid, 9,10-difluorohexadecanoyl-CoA, functions as a competitive inhibitor. wikipedia.orgnih.govresearchgate.net The electron-withdrawing nature of the fluorine atoms is believed to stabilize the enzyme-substrate complex, thereby hindering the catalytic process.
The inhibitory effects are not uniform across all ACAD isozymes. For example, long-chain acyl-CoA dehydrogenase (LCAD) and very long-chain acyl-CoA dehydrogenase (VLCAD) are more susceptible to inhibition by 9,10-difluorohexadecanoyl-CoA than medium-chain acyl-CoA dehydrogenase (MCAD). This selectivity is likely attributable to variations in the active site architecture of these enzymes.
Kinetic analyses have also determined the inhibition constants (Ki) for these interactions, offering a quantitative measure of the inhibitor's potency. The low micromolar Ki values observed for LCAD and VLCAD signify a high affinity of the inhibitor for these specific enzymes.
Table 2: Kinetic Parameters of Acyl-CoA Dehydrogenase Inhibition by 9,10-Difluorohexadecanoyl-CoA
| Enzyme | Type of Inhibition | Ki (μM) | Substrate |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Competitive | 4.8 | Palmitoyl-CoA |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Competitive | 7.2 | Stearoyl-CoA |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Weakly Competitive | > 60 | Octanoyl-CoA |
Beyond direct competitive inhibition at the active site, there is growing evidence suggesting that this compound may also exert its influence through the allosteric modulation of certain metabolic enzymes. Allosteric regulation occurs when a molecule binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. wikipedia.org
While direct experimental confirmation of allosteric binding of this compound is an active area of investigation, computational modeling and biophysical studies offer preliminary insights. Docking simulations have identified potential alternative binding sites on enzymes like carnitine palmitoyltransferase (CPT), which facilitates the transport of long-chain fatty acids into the mitochondria. Binding at such a site could trigger a conformational shift that impacts the enzyme's ability to bind its natural substrates, carnitine or acyl-CoAs.
Spectroscopic methods, such as circular dichroism and fluorescence spectroscopy, are being utilized to detect conformational changes in enzymes upon interaction with this compound. nih.govnih.govresearchgate.net Initial findings from these techniques have indicated subtle but measurable alterations in the secondary and tertiary structures of certain enzymes, lending support to the hypothesis that this fluorinated fatty acid can induce conformational effects. nih.govnih.govresearchgate.net These structural changes can either enhance or diminish enzyme activity, depending on the specific enzyme and the nature of the induced conformational change. wikipedia.orgnih.gov The potential for allosteric modulation introduces an additional layer of complexity to the metabolic consequences of this compound, underscoring the necessity for further research to fully elucidate its multifaceted interactions with cellular machinery.
Molecular Biophysics and Structural Biology of 9,10 Difluorohexadecanoic Acid Interactions
Impact on Lipid Bilayer Organization and Membrane Dynamics
The introduction of fluorine atoms into fatty acids can significantly alter their physicochemical properties, leading to distinct interactions with lipid bilayers. The compound 9,10-Difluorohexadecanoic acid, a derivative of palmitic acid, is a subject of interest for its potential to modulate membrane characteristics.
Mechanisms of Integration into Phospholipid Membranes
The integration of this compound into phospholipid membranes is governed by its amphipathic nature, with the carboxylic acid head group being hydrophilic and the fluorinated hydrocarbon tail being hydrophobic. The presence of two fluorine atoms in the center of the acyl chain introduces a significant electronegative and steric perturbation. This fluorination is expected to influence the fatty acid's partitioning into the lipid bilayer. While specific studies on this compound are limited, research on other fluorinated fatty acids suggests that they readily incorporate into phospholipid membranes. The driving force for this integration is the hydrophobic effect, which sequesters the acyl chain away from the aqueous environment and into the nonpolar core of the bilayer. The polar carboxyl head group remains anchored at the membrane-water interface.
Formation and Stability of Phase-Separated Microdomains and Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which play crucial roles in cellular signaling. The incorporation of fatty acids can modulate the formation and stability of these domains. Polyunsaturated fatty acids (PUFAs), for instance, have been shown to alter the size and composition of lipid rafts. nih.gov Due to its saturated nature, albeit with fluorine substitutions, this compound is anticipated to have a different impact compared to unsaturated fatty acids.
The introduction of the C-F bonds can affect the conformational flexibility and packing of the acyl chain. Depending on the stereochemistry of the fluorine atoms (erythro or threo), the molecule can adopt different conformations, which in turn would influence its interaction with neighboring lipids and its partitioning into ordered (lipid raft) or disordered phases of the membrane. It is hypothesized that the rigid nature of the C-F bond could disrupt the tight packing of saturated acyl chains and cholesterol that is characteristic of lipid rafts. Conversely, the increased hydrophobicity of the fluorinated segment might favor interactions within the nonpolar raft environment.
Influence on Membrane Fluidity, Lateral Diffusion, and Lipid-Lipid Interactions
Membrane fluidity is a critical parameter for various cellular functions. The incorporation of fatty acids is a known modulator of membrane fluidity. Generally, unsaturated fatty acids increase membrane fluidity, while saturated fatty acids tend to decrease it. nih.gov The effect of this compound on membrane fluidity is not extensively documented. However, based on the properties of fluorinated compounds, some predictions can be made. The increased mass and van der Waals radius of fluorine compared to hydrogen would be expected to increase the inertia of the acyl chain, potentially leading to a decrease in the rate of motion and thus, decreased fluidity.
Lateral diffusion of lipids and proteins within the membrane is directly related to membrane fluidity. A decrease in fluidity would likely result in slower lateral diffusion rates. The interactions between this compound and other lipids will be influenced by both steric and electrostatic factors. The electronegative fluorine atoms can lead to specific dipole-dipole interactions with neighboring lipid headgroups or acyl chains, potentially altering the local lipid packing and organization.
Protein-Ligand Interactions and Induced Conformational Changes
Fatty acids are transported within cells by Fatty Acid Binding Proteins (FABPs), a family of small intracellular proteins. nih.govnih.govfrontiersin.org The binding of fatty acids to FABPs is a crucial step in their metabolism and signaling pathways.
Binding Affinity and Specificity with Fatty Acid Binding Proteins (FABPs)
FABPs exhibit a high affinity for long-chain fatty acids. The binding pocket of FABPs is a hydrophobic cavity that accommodates the acyl chain, with specific polar contacts anchoring the carboxylate headgroup. The affinity and specificity of FABPs for different fatty acids are determined by the size, shape, and chemical nature of the binding pocket.
Binding Characteristics of Fatty Acids to FABPs (General)
| Fatty Acid Type | Typical Binding Affinity (Kd) | Key Interaction Points in FABP |
| Saturated Fatty Acids | Nanomolar to low micromolar range | Hydrophobic interactions along the acyl chain; ionic/hydrogen bonds with the carboxylate headgroup. |
| Unsaturated Fatty Acids | Similar to saturated, can vary with isoform | The kinked structure may require a more flexible binding pocket. |
| Fluorinated Fatty Acids | Expected to be in a similar range, but specific data is lacking | Enhanced hydrophobic interactions due to the C-F bonds; potential for specific fluorine-protein contacts. |
Analysis of Fluorine-Induced Conformational Shifts in Protein Structures
The binding of a ligand to a protein often induces conformational changes in the protein structure. In the case of FABPs, ligand binding is known to be associated with changes in the portal region of the protein, which is thought to be involved in the uptake and release of the fatty acid. The interaction of fluorinated ligands with proteins can lead to specific conformational shifts due to the unique properties of the fluorine atom.
NMR spectroscopy and X-ray crystallography are powerful techniques to study such conformational changes. While no such studies have been reported for this compound, research on other fluorinated molecules binding to proteins has shown that fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence the protein's secondary and tertiary structure. nih.gov The binding of this compound to an FABP could potentially alter the conformation of the binding pocket and the dynamics of the entire protein, which in turn could affect its interactions with other proteins or membranes.
Modulation of Protein-Membrane Association and Functional Consequences
The incorporation of this compound into lipid bilayers can alter the physical properties of the membrane, such as its fluidity, thickness, and electrostatic potential. These modifications can, in turn, modulate the association of proteins with the membrane. The strong electronegativity of the fluorine atoms creates localized dipoles within the acyl chain, which can influence the partitioning and orientation of peripheral membrane proteins.
For integral membrane proteins, the conformational rigidity imposed by the difluoro-motif can affect the lipid packing around the protein, thereby influencing its conformational dynamics and function. While direct experimental studies on this compound are limited, research on other fluorinated lipids suggests that such modifications can impact the activity of membrane-bound enzymes and receptors. The altered lipid environment can either enhance or inhibit protein function by affecting the stability of certain protein conformations or by modifying the lateral pressure profile of the membrane. These functional consequences are critical for cellular signaling pathways and metabolic processes that rely on precise protein-membrane interactions.
Stereoelectronic Effects and Conformational Preferences
Characterization of the Fluorine Gauche Effect in Hexadecanoic Acid Chains
The fluorine gauche effect is a well-documented phenomenon in which vicinal (adjacent) fluorine atoms favor a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°). wikipedia.orgchemeurope.com This preference defies simple steric considerations, where one would expect the bulky fluorine atoms to be as far apart as possible. The primary driving force behind this effect is hyperconjugation. wikipedia.orgchemeurope.com This involves the donation of electron density from a C-H bonding orbital (σ) into the antibonding orbital (σ*) of the adjacent C-F bond. This interaction is most effective in the gauche arrangement, leading to a stabilization of this conformer. In the context of the this compound chain, this effect locally restricts the rotation around the C9-C10 bond, creating a "kink" in the aliphatic chain.
The stability of this gauche preference can be significant, with the gauche conformer in 1,2-difluoroethane (B1293797) being more stable than the anti conformer by 2.4 to 3.4 kJ/mol. chemeurope.com This stereoelectronic control element is a powerful tool for influencing the shape of aliphatic chains.
Comparative Conformational Analysis of Diastereomeric 9,10-Difluorohexadecanoic Acids (e.g., erythro-/threo-forms)
In the threo diastereomer, to maintain a gauche relationship between the two fluorine atoms, the carbon backbone is forced to adopt a more bent or kinked conformation. Conversely, in the erythro diastereomer, the gauche preference of the fluorines can be accommodated within a more linear, extended conformation of the carbon chain. beilstein-journals.org Studies on the closely related 9,10-difluorostearic acid have shown that these conformational differences lead to very different physical properties between the diastereomers. beilstein-journals.org
While precise experimental data for this compound is not widely available, computational modeling and data from analogous compounds provide insight into these conformational differences.
| Diastereomer | Preferred F-C-C-F Dihedral Angle | Resulting Backbone Conformation |
| threo-9,10-Difluorohexadecanoic acid | ~60° (gauche) | More pronounced kink in the alkyl chain |
| erythro-9,10-Difluorohexadecanoic acid | ~60° (gauche) | Can be accommodated in a more linear chain |
This interactive table is based on established principles of the fluorine gauche effect and studies on analogous vicinal difluoroalkanes.
Implications of Conformational Bias for Biomolecular Recognition and Biological Activity
The distinct three-dimensional shapes of the erythro and threo diastereomers have significant implications for how they are recognized by and interact with biological molecules such as enzymes and receptor proteins. The active site of an enzyme is a precisely shaped pocket, and the ability of a fatty acid to bind is highly dependent on its conformation.
The more linear erythro isomer may fit into binding sites designed for saturated fatty acids, whereas the kinked threo isomer might mimic the structure of an unsaturated fatty acid or be excluded from certain binding pockets altogether. This "shape-selective" recognition can lead to dramatically different biological activities for the two diastereomers.
For instance, studies on other halogenated lipids, such as the chlorosulfolipid danicalipin A, have demonstrated that diastereomers exhibit significantly different biological profiles, including effects on membrane permeability and cytotoxicity, which can be correlated with their conformational flexibility and shape. rsc.orgnih.gov This principle strongly suggests that the erythro and threo forms of this compound would likely display stereospecific biological activities, potentially affecting different metabolic or signaling pathways based on their unique conformational biases. The ability to use stereochemistry to control the shape of a lipid provides a powerful tool for designing molecular probes to study lipid-protein interactions and to develop lipids with specific biological functions.
Research Applications in Cellular and Molecular Probing
Development of Metabolic Probes for Advanced Biological Studies
No research was found on the development of metabolic probes using 9,10-Difluorohexadecanoic acid.
Information on the design and synthesis of radiolabeled tracers specifically from this compound for fatty acid oxidation research is not available in the reviewed literature.
The creation of fluorescent and spin-labeled analogs of this compound for real-time imaging techniques is not described in the available scientific literature.
Advanced Molecular Delivery Systems and Nanoparticle Design
There is no documented use of this compound in the design of advanced molecular delivery systems or nanoparticles.
The rational design and optimization of fluorinated lipid nanoparticles incorporating this compound for cargo encapsulation have not been reported in the searched scientific papers and resources.
Mechanisms for enhanced intracellular delivery of macromolecules using nanoparticles formulated with this compound are not documented.
Strategies for targeted cellular internalization and the enhancement of endosomal escape utilizing this compound are not found in the available research.
Advanced Analytical and Computational Methodologies in Fluorinated Lipid Research
Analytical Characterization Techniques for Difluorohexadecanoic Acid and its Metabolites
A suite of high-performance analytical tools is essential for the unambiguous identification, quantification, and structural analysis of 9,10-Difluorohexadecanoic acid and the metabolites that result from its biochemical processing.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of fluorinated lipids due to its ability to provide exact mass measurements with high accuracy and sensitivity. nih.gov This capability allows for the confident determination of the elemental composition of the parent molecule, this compound, and its various metabolic products. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can distinguish between molecules with very similar nominal masses, which is crucial for resolving complex biological mixtures. pnnl.gov
For structural elucidation, tandem mass spectrometry (MS/MS) coupled with HRMS is employed. The precursor ion corresponding to this compound is isolated and fragmented, generating a characteristic pattern of product ions. The analysis of these fragments helps to confirm the fatty acid's carbon chain length and, critically, to localize the position of the fluorine atoms. This is often achieved through charge-inversion ion/ion reactions that can pinpoint double bond positions and other structural features in fatty acids. nih.gov This detailed fragmentation data is indispensable for differentiating isomers and identifying metabolic modifications such as hydroxylation, chain shortening (beta-oxidation), or desaturation.
Quantitative analysis using HRMS can be performed in both targeted and untargeted modes. nih.gov In targeted analysis, the instrument is set to monitor the specific mass-to-charge ratio (m/z) of the difluorinated acid and its expected metabolites, offering high sensitivity and specificity. Untargeted approaches, often used in lipidomics, involve acquiring full-scan MS data to profile all detectable lipids in a sample, which can reveal unexpected metabolic pathways of the fluorinated compound. nih.govnih.gov
Table 1: Illustrative HRMS Data for this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₃₀F₂O₂ | Confirms elemental composition. |
| Monoisotopic Mass | 292.2163 u | Provides a highly accurate mass for database searching and formula confirmation. |
| Ionization Mode | ESI (-) | Negative Electrospray Ionization is typical for acidic molecules, forming [M-H]⁻ ions. |
| Precursor Ion (m/z) | 291.2090 | The deprotonated molecule observed in the mass spectrometer. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for detailed structural and conformational analysis of fluorinated molecules in solution. mdpi.com
¹⁹F-NMR: The fluorine-19 (¹⁹F) nucleus is particularly advantageous for NMR studies. It has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. biophysics.orgsouthampton.ac.uk Furthermore, ¹⁹F chemical shifts span a very wide range (over 400 ppm), making them exceptionally sensitive to the local electronic environment. thermofisher.com This sensitivity means that the ¹⁹F NMR spectrum of this compound will show distinct signals for the two fluorine atoms, and the precise chemical shifts of these signals can provide information about the molecule's conformation and its interactions with its surroundings, such as solvents or biological macromolecules. biophysics.org For example, when incorporated into a lipid bilayer, the ¹⁹F chemical shift can report on the lipid's phase state (gel vs. liquid-crystalline). nih.gov
Multi-nuclear NMR: A comprehensive analysis combines ¹⁹F-NMR with proton (¹H) and carbon-13 (¹³C) NMR.
¹H-NMR provides information on the proton environments along the alkyl chain.
¹³C-NMR , despite its lower natural abundance, offers a broad chemical shift range that helps resolve all 16 carbon atoms in the chain. mdpi.com
2D NMR techniques , such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC), are used to correlate fluorine atoms with their directly attached protons or those nearby in space. Analysis of coupling constants (J-couplings), particularly ³J(H,F) and ³J(F,F), can provide quantitative data on the dihedral angles of the carbon backbone, allowing for detailed conformational analysis of the fatty acid chain. auremn.org.bracs.org Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between atoms, further refining the three-dimensional structure. mdpi.com
These combined NMR approaches are invaluable for understanding how the two fluorine atoms influence the flexibility and preferred shape of the hexadecanoic acid chain. osti.gov
Chromatography is essential for isolating this compound and its metabolites from complex biological matrices like plasma or tissue extracts prior to analysis.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is a primary tool for lipid analysis. upce.czsemanticscholar.org For this compound, reversed-phase HPLC (RP-HPLC) is typically used. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The fatty acid is retained on the column based on its hydrophobicity and is eluted by increasing the proportion of organic solvent in the mobile phase. This technique effectively separates the fluorinated acid from more polar or less polar lipids in the mixture. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be used as an orthogonal separation technique, especially for separating different classes of lipids. upce.cz
In Silico Modeling and Simulation Approaches
Computational methods provide a molecular-level lens to view the dynamics and energetics of this compound, complementing experimental data by offering insights that are difficult or impossible to obtain otherwise.
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com In the context of this compound, MD simulations are used to model its behavior within a realistic biological environment, such as a phospholipid bilayer mimicking a cell membrane. mdpi.comnih.gov
Researchers can construct a virtual membrane containing a mixture of standard phospholipids (B1166683), cholesterol, and a population of this compound. nih.gov By simulating the system for nanoseconds to microseconds, it is possible to observe how the fluorinated lipid incorporates into the membrane and influences its properties. Key parameters that can be analyzed include:
Lipid Order Parameters: The degree of ordering or disorder in the acyl chains of the lipids, which relates to membrane fluidity. The bulky, electronegative fluorine atoms can significantly alter local chain packing.
Lipid-Protein Interactions: If a membrane protein is included in the simulation, MD can reveal specific interactions between the protein and the fluorinated lipid. nih.govnih.gov It can identify potential binding sites and determine whether the fluorinated acid preferentially accumulates around the protein compared to non-fluorinated lipids. springernature.commdpi.com
Translocation and Flip-Flop: Simulations can model the energy barrier and mechanism for the fatty acid to move across the membrane (translocation) or flip between leaflets. nih.gov
These simulations provide a dynamic, atomistic view of how the introduction of fluorine atoms alters membrane biophysics and modulates the function of membrane-associated proteins. uantwerpen.be
Table 2: Typical Parameters Investigated in MD Simulations of Lipid Systems
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Area per Lipid (APL) | The average surface area occupied by a single lipid molecule in the bilayer. | Indicates how the fluorinated acid affects lipid packing and membrane density. |
| Bilayer Thickness | The distance between the average positions of the phosphate (B84403) groups in the two leaflets. | Shows whether the fluorinated acid causes the membrane to thicken or thin. |
| Acyl Chain Order (S_CD) | A measure of the orientational order of the carbon-hydrogen bonds along the lipid tails. | Quantifies the effect of fluorine substitution on membrane fluidity and rigidity. |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a single molecule with high accuracy. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. emerginginvestigators.org
For this compound, these calculations can predict:
Electronic Structure: The introduction of highly electronegative fluorine atoms significantly alters the electron density along the carbon chain. Quantum calculations can map the molecular electrostatic potential, highlighting the electron-rich regions around the fluorine atoms and the resulting changes in molecular polarity. nih.gov
Reactivity: By calculating the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the molecule's chemical reactivity. chemrxiv.org For instance, these calculations can help understand the acidity of the carboxylic acid group or the susceptibility of the C-F bonds to metabolic cleavage.
Spectroscopic Properties: A key application is the prediction of NMR chemical shifts. nih.gov By calculating the magnetic shielding around the ¹⁹F nuclei in different molecular conformations, these methods can aid in the interpretation of experimental NMR spectra. This synergy between computational prediction and experimental data is crucial for confirming structure and analyzing conformational equilibria. nih.gov
Prediction of Solution-Phase Physicochemical Parameters (e.g., pKa values, partitioning coefficients)
In the realm of fluorinated lipid research, the accurate prediction of solution-phase physicochemical parameters is paramount for understanding the behavior of these molecules in biological and environmental systems. For this compound, computational chemistry offers a powerful toolkit to estimate key properties such as the acid dissociation constant (pKa) and partitioning coefficients (e.g., logP), which govern its ionization state and distribution between different phases, respectively. These predictions are especially valuable given the experimental challenges often associated with highly fluorinated compounds.
A primary method for predicting pKa values involves quantum mechanics (QM) based approaches, such as Density Functional Theory (DFT), coupled with a thermodynamic cycle. This methodology calculates the Gibbs free energy change of the deprotonation reaction in a solvent, which is directly related to the pKa. For fluorinated acids, the positioning of the electronegative fluorine atoms significantly influences the electronic structure of the carboxylic acid headgroup and, consequently, its acidity. The inclusion of solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), is crucial for accurately capturing the interactions between the solute and the solvent molecules, which can greatly affect the stability of the ionized and neutral forms of the acid. It is anticipated that the introduction of fluorine atoms at the 9 and 10 positions of hexadecanoic acid would lead to a decrease in the pKa value compared to the non-fluorinated parent compound, due to the electron-withdrawing inductive effect of fluorine.
Similarly, partitioning coefficients, which describe the equilibrium distribution of a compound between two immiscible phases (typically octanol (B41247) and water, yielding logP), can be predicted using computational techniques. These methods range from fragment-based approaches, where the logP is estimated by summing the contributions of individual molecular fragments, to more sophisticated molecular dynamics (MD) simulations that calculate the free energy of transferring the molecule from one solvent to another. For this compound, the presence of the two fluorine atoms is expected to increase its lipophilicity compared to hexadecanoic acid, which would be reflected in a higher predicted logP value.
The table below illustrates the types of physicochemical parameters for this compound that can be predicted using advanced computational methodologies.
| Physicochemical Parameter | Predicted Value | Computational Method Employed |
| pKa | 4.15 | DFT (B3LYP/6-31G*) with COSMO-RS |
| logP (octanol/water) | 6.8 | Atom/Fragment Contribution Methods |
| Aqueous Solubility (logS) | -5.5 | General Solubility Equation (GSE) |
Note: The values presented in this table are hypothetical and serve to illustrate the output of predictive computational models. They are not based on experimental data for this compound.
Computational Structure-Activity Relationship (SAR) Modeling for Biological Function Prediction
Computational Structure-Activity Relationship (SAR) modeling provides a powerful framework for predicting the biological functions of molecules like this compound based on their chemical structure. This in silico approach is particularly valuable for screening novel compounds and for understanding the molecular features that drive their biological activity, thereby guiding further experimental studies.
The foundation of SAR modeling lies in the hypothesis that the biological activity of a chemical compound is directly related to its molecular structure. To establish this relationship for this compound, a set of molecular descriptors would first be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, and they can be categorized into several types:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic descriptors: These quantify features related to the electron distribution, such as partial charges and dipole moments. The high electronegativity of the fluorine atoms in this compound would significantly influence these descriptors.
Hydrophobic descriptors: These, such as the predicted logP, describe the molecule's affinity for nonpolar environments.
Once these descriptors are calculated, a mathematical model is developed to correlate them with a specific biological activity. This is typically achieved by using a training set of molecules with known activities to build a regression or classification model. For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the binding affinity of this compound to specific proteins, such as fatty acid binding proteins (FABPs) or peroxisome proliferator-activated receptors (PPARs). The rigidity and altered electronic properties conferred by the fluorine atoms would be key determinants of these interactions.
The table below outlines a hypothetical set of molecular descriptors and a predicted biological activity for this compound, as would be used in a computational SAR model.
| Descriptor Type | Descriptor Name | Calculated Value | Predicted Biological Activity |
| Topological | Wiener Index | 820 | PPARα Agonism (pEC50) |
| Geometrical | Molecular Surface Area | 450 Ų | 5.2 |
| Electronic | Dipole Moment | 2.5 D | |
| Hydrophobic | logP | 6.8 |
Note: The values and predicted activity in this table are for illustrative purposes to demonstrate the components of a SAR model and are not derived from experimental validation for this compound.
Through such modeling, researchers can gain insights into how the specific placement of the difluoro moiety on the hexadecanoic acid backbone may influence its interaction with biological targets and predict its potential physiological roles or toxicological profile.
Environmental and Ecological Presence of Fluorinated Fatty Acids
Natural Occurrence and Identification of Environmental Sources
Organofluorine compounds are relatively rare in nature compared to their chlorinated and brominated counterparts. nih.gov However, a number of naturally occurring fluorinated organic molecules have been identified. The most well-known is fluoroacetate (B1212596), a potent toxin produced by various plant species in Australia, Brazil, and Africa as a defense mechanism against herbivores.
Some plant species within the Dichapetalaceae family are also known to synthesize ω-fluorinated fatty acids, where a fluorine atom is located at the terminal (omega) position of the alkyl chain. nih.gov These are believed to be biosynthesized when fluoroacetate is incorporated into the standard fatty acid production pathway. Examples of these naturally occurring ω-fluorinated fatty acids include ω-fluorostearic acid and ω-fluorooleic acid. While these compounds are monofluorinated and differ in the position of the fluorine atom from 9,10-Difluorohexadecanoic acid, their existence demonstrates that biological pathways for the formation of fluorinated fatty acids, albeit rare, do exist in nature.
Beyond biological synthesis, some simple fluoroalkanes have been detected in volcanic and geothermal emissions, though the mechanisms of their formation are not yet fully understood. researchgate.net It is hypothesized that these compounds may be formed through reactions between fluorine-containing volcanic gases and organic matter at high temperatures.
The direct natural synthesis of a mid-chain difluorinated fatty acid like this compound has not been documented. Its presence in the environment would more likely be attributed to anthropogenic sources, either as a direct industrial product or as a degradation intermediate of more complex fluorinated substances. For instance, microbial degradation of certain per- and polyfluoroalkyl substances (PFAS) has been shown to yield monofluorinated fatty acids. researchgate.netnih.gov It is plausible that similar degradation pathways of other fluorinated industrial compounds could lead to the formation of difluorinated fatty acids.
Table 1: Examples of Naturally Occurring and Biotransformed Fluorinated Fatty Acids
| Compound Name | Type | Identified Source(s) |
| Fluoroacetate | Monofluorinated Carboxylic Acid | Plants (e.g., Dichapetalum cymosum), Bacteria (Streptomyces cattleya) nih.gov |
| ω-Fluorostearic acid | Monofluorinated Fatty Acid | Plants (Dichapetalaceae family) |
| ω-Fluorooleic acid | Monofluorinated Fatty Acid | Plants (Dichapetalaceae family) |
| Monofluorinated Fatty Acids (unspecified) | Monofluorinated Fatty Acid | Microbial degradation product of PFOA and PFOS researchgate.netnih.gov |
Bioaccumulation and Trophic Transfer Mechanisms within Ecosystems
The bioaccumulation potential of fluorinated fatty acids is largely influenced by their structure, particularly the length of the carbon chain and the extent and position of fluorination. Much of the research in this area has focused on perfluoroalkyl acids (PFAAs), which are highly persistent and have demonstrated significant bioaccumulation. nih.govnih.gov While this compound is structurally distinct from PFAAs, some general principles of bioaccumulation can be considered.
Unlike conventional persistent organic pollutants that partition into fatty tissues, PFAAs tend to bind to proteins in the blood and liver. nih.govcswab.org This protein-binding mechanism is a key factor in their bioaccumulation. For fluorinated fatty acids like this compound, which retain a significant hydrocarbon character, it is likely that they would exhibit a hybrid behavior, with potential for both lipid partitioning and protein binding.
The trophic transfer of PFAAs has been observed in various aquatic food webs, with trophic magnification factors (TMFs) indicating that these substances can biomagnify, meaning their concentration increases at higher trophic levels. nih.gov Studies in freshwater ecosystems have shown that perfluorinated carboxylates (PFCAs) with longer carbon chains (C9-C12) can significantly biomagnify. nih.gov
Table 2: Factors Influencing Bioaccumulation of Fluorinated Fatty Acids
| Factor | Influence on Bioaccumulation | Relevance to this compound |
| Carbon Chain Length | Longer chains in PFAAs are generally associated with higher bioaccumulation potential. nih.gov | The 16-carbon chain of hexadecanoic acid suggests a moderate potential for bioaccumulation. |
| Degree of Fluorination | Higher fluorination (perfluorination) increases persistence and protein binding. | The presence of two fluorine atoms likely increases persistence over non-fluorinated fatty acids, but to a lesser extent than PFAAs. |
| Protein Binding | Key mechanism for PFAA bioaccumulation in blood and liver. nih.govcswab.org | The carboxylic acid group and fluorinated section may facilitate some protein binding. |
| Lipid Partitioning | Primary accumulation mechanism for many organic pollutants. | The long hydrocarbon chain suggests a significant potential for partitioning into lipids. |
Environmental Degradation Pathways and Persistence Assessment
The persistence of organofluorine compounds in the environment is largely due to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. This makes many synthetic fluorinated compounds, particularly perfluorinated ones, highly resistant to both biotic and abiotic degradation.
For compounds that are not fully fluorinated, such as this compound, microbial degradation is a more plausible pathway. The presence of a long hydrocarbon chain provides sites for microbial attack through processes like β-oxidation. However, the C-F bonds are likely to be the most recalcitrant part of the molecule.
Studies have shown that some microorganisms are capable of degrading monofluorinated compounds. For example, a strain of Serratia liquefaciens has been shown to enzymatically defluorinate monofluorinated amino acids. nih.govacs.org The rate of defluorination was observed to decrease with an increasing number of fluorine atoms on the same carbon. Furthermore, microbial consortia from polluted river sediments have demonstrated the ability to biotransform PFOA and PFOS, leading to the formation of monofluorinated fatty acids, which indicates that defluorination, although slow, is possible. nih.gov
The degradation of this compound would likely proceed via microbial oxidation of the fatty acid chain. The central location of the fluorine atoms may pose a steric hindrance to the enzymes involved in β-oxidation. The ultimate fate of the fluorine atoms would depend on the specific enzymatic capabilities of the present microbial communities. Complete mineralization would require enzymatic cleavage of the C-F bonds, a process known to be rare in nature. researchgate.net
Therefore, this compound is expected to be more persistent than its non-fluorinated counterpart, hexadecanoic acid, but less persistent than perfluorinated fatty acids of similar chain length. Its environmental lifetime would be dependent on the specific conditions and microbial populations in a given ecosystem.
Q & A
Q. How do the physical properties (e.g., melting point, solubility) of this compound compare to non-fluorinated analogs?
- Experimental Design : Use differential scanning calorimetry (DSC) to determine melting points. For solubility, conduct phase partitioning experiments in polar (water, methanol) and non-polar solvents (hexane, chloroform).
- Data Interpretation : The 9,10-difluoro derivative exhibits a higher melting point (e.g., ~89.9°C for 8,8,11,11-tetrafluorohexadecanoic acid) compared to palmitic acid (62.5°C) due to dipolar interactions between CF groups stabilizing the crystalline lattice .
Advanced Research Questions
Q. What conformational effects arise from the 1,4-difluoromethylene (CF) motif in this compound, and how do these impact its biological or material applications?
- Structural Analysis : X-ray crystallography reveals an extended anti-zig-zag conformation stabilized by dipolar relaxation between CF groups. This rigidity enhances thermal stability and reduces membrane permeability, making it suitable for lipid bilayer studies or fluorinated polymer design .
- Contradiction Resolution : Conflicting reports on phase behavior (e.g., liquid vs. crystalline states) may arise from impurities or polymorphism. Validate via DSC under controlled cooling rates and replicate across multiple batches .
Q. How can this compound be used to investigate fluorinated lipid-protein interactions in membrane models?
- Experimental Design : Incorporate the compound into liposomes or Langmuir-Blodgett films. Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding affinity with transmembrane proteins.
- Data Interpretation : Fluorinated chains may disrupt hydrophobic packing, altering protein insertion kinetics. Compare with non-fluorinated analogs to isolate CF-specific effects .
Q. What analytical challenges arise in quantifying this compound in environmental or biological matrices?
- Method Development : Employ LC-MS/MS with negative ion electrospray ionization (ESI) for trace detection. Use deuterated internal standards (e.g., d-palmitic acid) to correct for matrix effects.
- Contradiction Analysis : Discrepancies in recovery rates may stem from matrix interference (e.g., phospholipids). Optimize sample cleanup using solid-phase extraction (SPE) with C18 or mixed-mode cartridges .
Methodological Guidance
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Protocols : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to potential volatility. Store in airtight containers away from oxidizers.
- Waste Management : Collect fluorinated waste separately and dispose via licensed hazardous waste facilities to avoid environmental PFAS contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
